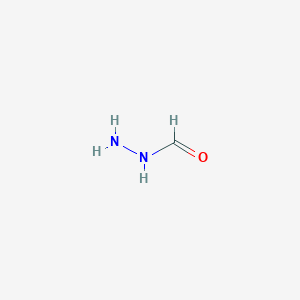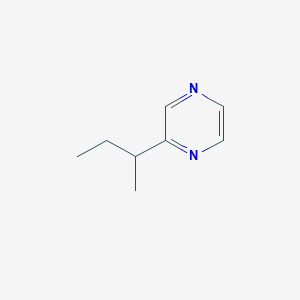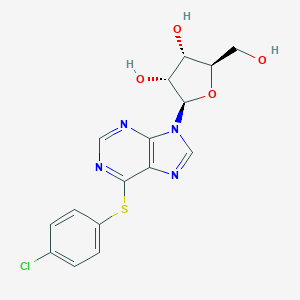![molecular formula C15H17NO B046601 3-[2-(4-Aminophenyl)propan-2-yl]phenol CAS No. 111545-80-3](/img/structure/B46601.png)
3-[2-(4-Aminophenyl)propan-2-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(4-Aminophenyl)-1-methylethyl]phenol: is an organic compound with a complex structure that includes both phenol and aniline functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[1-(4-Aminophenyl)-1-methylethyl]phenol can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where aniline derivatives react with phenol in the presence of a catalyst such as aluminum chloride. Another method involves the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to form carbon-carbon bonds between aryl halides and boronic acids .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 3-[1-(4-Aminophenyl)-1-methylethyl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: In chemistry, 3-[1-(4-Aminophenyl)-1-methylethyl]phenol is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various organic reactions .
Biology: In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with proteins and other biomolecules makes it useful in studying cellular processes and signaling pathways .
Medicine: In medicine, 3-[1-(4-Aminophenyl)-1-methylethyl]phenol is explored for its potential therapeutic properties. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .
Industry: In industrial applications, this compound is used in the production of dyes, pigments, and polymers. Its unique chemical properties make it valuable in the development of new materials and coatings.
Mechanism of Action
The mechanism of action of 3-[1-(4-Aminophenyl)-1-methylethyl]phenol involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. In cancer cells, it can interfere with signaling pathways, inducing apoptosis or cell cycle arrest .
Comparison with Similar Compounds
4-Aminophenol: Similar in structure but lacks the methylethyl group.
Phenol: Lacks the amino and methylethyl groups.
Aniline: Contains the amino group but lacks the phenol and methylethyl groups.
Uniqueness: 3-[1-(4-Aminophenyl)-1-methylethyl]phenol is unique due to the presence of both phenol and aniline functional groups, along with the methylethyl substituent. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
CAS No. |
111545-80-3 |
|---|---|
Molecular Formula |
C15H17NO |
Molecular Weight |
227.3 g/mol |
IUPAC Name |
3-[2-(4-aminophenyl)propan-2-yl]phenol |
InChI |
InChI=1S/C15H17NO/c1-15(2,11-6-8-13(16)9-7-11)12-4-3-5-14(17)10-12/h3-10,17H,16H2,1-2H3 |
InChI Key |
COPUOMGHQGSBQO-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CC=C(C=C1)N)C2=CC(=CC=C2)O |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)N)C2=CC(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


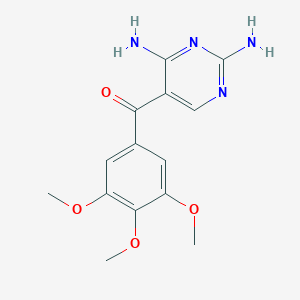
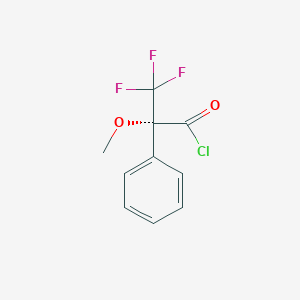
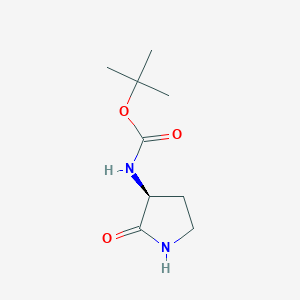
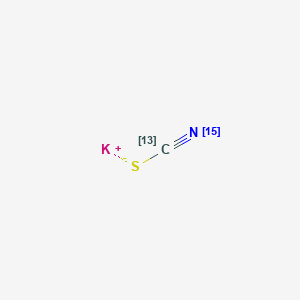
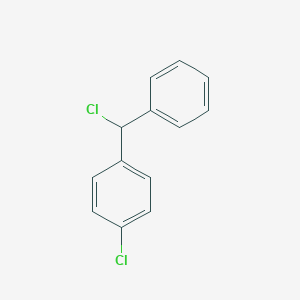
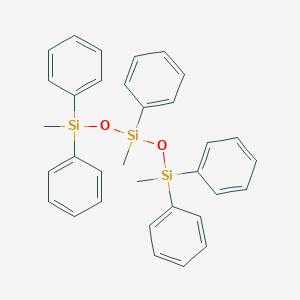
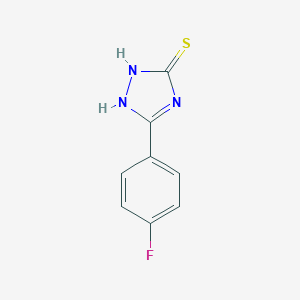
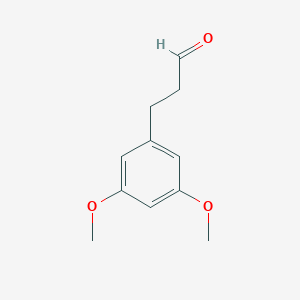
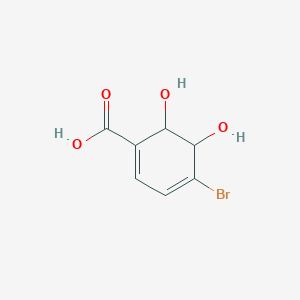
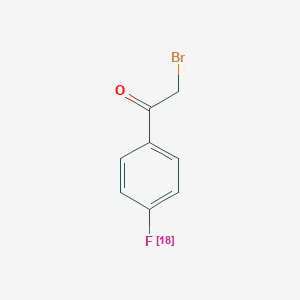
![(1R,4R,6R,10S)-4,12,12-trimethyl-9-methylidene-5-oxatricyclo[8.2.0.04,6]dodecane](/img/structure/B46542.png)
